molecular formula C18H14N2O2 B3006854 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione CAS No. 129697-28-5

1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione

Cat. No.: B3006854
CAS No.: 129697-28-5
M. Wt: 290.322
InChI Key: CFUYGGPBOBIHRG-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione (CAS 129697-28-5) is a synthetic bisindole derivative with a molecular formula of C18H14N2O2 and a molecular weight of 290.3 g/mol. This compound features a 1,2-diketone bridge connecting a 1H-indol-3-yl moiety and an indolin-1-yl (2,3-dihydroindol-1-yl) group, forming a molecular scaffold of significant interest in medicinal chemistry research . The indole nucleus is a privileged structure in drug discovery, known for its diverse biological activities . Bisindole compounds, in particular, have garnered attention due to their enhanced and often novel pharmacological properties compared to their monoindole counterparts . Natural and synthetic bisindoles are frequently investigated for a broad spectrum of therapeutic areas, including as antimicrobial, anticancer, antiviral, anti-inflammatory, and anti-Alzheimer agents . While specific biological data for this compound is not widely published in the available sources, its structural similarity to other pharmacologically active bisindoles suggests it serves as a valuable chemical intermediate or a core structure for developing new bioactive molecules . Researchers can utilize this compound as a key building block in the synthesis of more complex structures, or as a probe for studying structure-activity relationships (SAR) in relevant biological systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17(14-11-19-15-7-3-2-6-13(14)15)18(22)20-10-9-12-5-1-4-8-16(12)20/h1-8,11,19H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUYGGPBOBIHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione typically involves the condensation of an indole derivative with an indoline derivative under specific conditions. Common reagents might include strong acids or bases to facilitate the reaction, and the process may require heating or the use of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: This reaction might involve reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents could include lithium aluminum hydride or sodium borohydride.

    Substitution: This could involve nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds similar to 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione exhibit promising anticancer properties. For instance, studies have shown that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that indole derivatives effectively target the PI3K/Akt/mTOR signaling pathway, crucial for tumor growth and survival .

Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities. The compound has been tested against various bacterial strains, showing potential as a lead compound for developing new antibiotics. Its efficacy against resistant strains highlights its importance in combating antibiotic resistance .

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly focusing on kinases and phosphatases involved in cancer and inflammatory pathways. These studies are essential for understanding the compound's mechanism of action and its potential as a therapeutic agent .

Neuroprotective Effects
Recent investigations suggest that indole derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammatory responses positions this compound as a candidate for further exploration in neuropharmacology .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group transformations. Reaction optimization studies have reported high yields when using specific catalysts and reaction conditions .

Table: Synthesis Conditions for Indole Derivatives

Reaction TypeCatalystSolventYield (%)
CyclizationTrifluoromethanesulfonic acidTHF82
FunctionalizationLED IrradiationDMSO70
Migration ReactionsVarious aminesEthanol52

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Cancer Cell Line Studies : A study involving multiple cancer cell lines demonstrated that treatment with indole derivatives resulted in significant apoptosis compared to controls, suggesting the potential for therapeutic development .
  • Antimicrobial Testing : In vitro tests showed that the compound exhibited activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .
  • Neuroprotective Mechanisms : Research into the neuroprotective effects revealed that indole derivatives could reduce oxidative stress markers in neuronal cultures, supporting their potential use in neurodegenerative disease models .

Mechanism of Action

The mechanism of action for 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing substituents (e.g., Cl, F) enhance synthetic yields by stabilizing reactive intermediates .
  • Heterocyclic substituents (e.g., morpholine, indoline) influence solubility and hydrogen-bonding capacity, as seen in the morpholine derivative’s topological polar surface area (62.4 Ų) .

Key Observations :

  • Asymmetric analogs (e.g., pyridinyl or piperazinyl derivatives) balance potency and solubility, making them more viable for drug development .

Physicochemical and Pharmacokinetic Comparisons

Table 3: Computed and Experimental Properties

Compound Name clogP Molecular Weight (g/mol) Hydrogen Bond Acceptors Notes References
Target Compound ~3.0* ~347.3* 4 Estimated high lipophilicity due to indoline
1-(4-Trifluoromethylphenyl)-2-(1H-indol-3-yl)ethane-1,2-dione (3g) 3.5* 348.3 4 CF₃ group increases metabolic stability
1-(1H-Indol-3-yl)-2-morpholin-4-ylethane-1,2-dione 1.4 258.3 3 Lower molecular weight enhances bioavailability
1-Phenyl-2-pyridinylethane-1,2-diones 2.0–2.5 ~250–300 4–5 Pyridine improves aqueous solubility

Key Observations :

  • Polar groups (e.g., morpholine, pyridine) enhance solubility but may require structural optimization to maintain target affinity .

Biological Activity

1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, analgesic, and anticancer activities, supported by various research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O2C_{18}H_{16}N_2O_2. Its structure features two indole moieties linked through an ethane dione unit, which is crucial for its biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the potential of indole derivatives as nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, derivatives of 1-(1H-indol-3-yl)ethanone were synthesized and evaluated for their inhibitory effects on the COX-2 enzyme, which plays a significant role in inflammation. One notable derivative exhibited strong anti-inflammatory and analgesic properties in vivo, suggesting that modifications in the indole structure can enhance therapeutic efficacy .

2. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines, including cervical, lung, and breast cancer cells. The mechanisms often involve apoptosis induction and cell cycle arrest .

In a comparative study, several indole derivatives were tested for their cytotoxicity against cancer cell lines. The results showed that certain compounds displayed significant growth inhibition, with IC50 values indicating potent activity against tumor cells .

Data Summary

Compound NameBiological ActivityReference
D-7Strong anti-inflammatory and analgesic activity
Indole Derivative ACytotoxic against cervical cancer cells
Indole Derivative BInhibitory effects on COX-2 enzyme

Case Study 1: Synthesis and Evaluation

A study synthesized various indole derivatives and evaluated their biological activities. Among these, one compound demonstrated significant inhibition of COX-2 with an IC50 value lower than that of celecoxib, a standard NSAID. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer potential of indole derivatives against multiple cancer types. The study revealed that specific compounds led to over 70% inhibition of tumor growth in xenograft models, highlighting their potential as effective anticancer agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1H-indol-3-yl)-2-(indolin-1-yl)ethane-1,2-dione, and what catalysts are commonly employed?

  • Methodological Answer : A prominent route involves acid-catalyzed condensation reactions. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze the formation of structurally related indole derivatives via one-pot reactions under mild conditions . Researchers should optimize molar ratios (e.g., 1:1.2 for indole to diketone precursors) and solvent systems (e.g., ethanol or acetonitrile) to minimize byproducts. Thermal stability assessments (TGA/DSC) are recommended to ensure reaction safety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the indole and indoline moieties. For example, aromatic protons in indole typically resonate at δ 7.0–7.8 ppm, while diketone carbonyls appear near δ 190–200 ppm in ¹³C NMR .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis (e.g., R factor < 0.05) resolves stereochemical ambiguities, particularly for diketone conformations .

Q. What preliminary pharmacological activities have been reported for indole-diketone derivatives?

  • Methodological Answer : Related compounds exhibit antimicrobial activity. For example, agar diffusion assays (MIC: 8–64 µg/mL) against S. aureus and C. albicans have been reported . Researchers should perform dose-response studies (0.1–100 µM) in triplicate, using positive controls (e.g., fluconazole for fungi) and cytotoxicity assays (e.g., MTT on HEK-293 cells) to validate selectivity .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN 3077) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of the target compound?

  • Methodological Answer :

  • Catalyst Screening : Compare p-TSA with Lewis acids (e.g., FeCl₃) or ionic liquids. In one study, p-TSA increased yields by 20% compared to uncatalyzed reactions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance solubility, but ethanol reduces side reactions. Reflux at 80°C for 6–8 hours is typical .
  • Workup Strategies : Use column chromatography (silica gel, hexane/EtOAc 3:1) to isolate the product from dimeric byproducts .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computed values (DFT/B3LYP/6-311++G(d,p)) to confirm assignments .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect keto-enol tautomerism in diketones, which may cause shifting peaks .
  • Supplementary Techniques : Use IR spectroscopy to identify carbonyl stretches (~1700 cm⁻¹) and UV-Vis for conjugation analysis (λmax 270–300 nm) .

Q. What strategies are used to study structure-activity relationships (SAR) for indole-diketone derivatives?

  • Methodological Answer :

  • Scaffold Modifications : Introduce substituents (e.g., halogens at C5 of indole) to assess electronic effects on bioactivity. For example, bromo-substituted analogs showed 2-fold higher antimicrobial potency .
  • Crystallographic Analysis : Correlate hydrogen-bonding motifs (e.g., N–H···O interactions) with solubility and membrane permeability .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like fungal CYP51 .

Q. What advanced techniques are employed to analyze degradation products or metabolic pathways?

  • Methodological Answer :

  • LC-HRMS/MS : Identify oxidative metabolites (e.g., hydroxylation at C7 of indoline) using collision-induced dissociation (CID) .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and track diketone hydrolysis via HPLC (C18 column, 0.1% TFA/MeCN gradient) .

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